5-bromo-2-(2-ethylpiperidin-1-yl)pyridine chemical properties
5-bromo-2-(2-ethylpiperidin-1-yl)pyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine
Introduction
5-bromo-2-(2-ethylpiperidin-1-yl)pyridine is a substituted aminopyridine, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The pyridine ring is a fundamental scaffold found in numerous natural products and synthetic drugs. Its derivatives are integral to the development of therapeutic agents across various domains, including oncology, infectious diseases, and neurology.[1] The 2-aminopyridine moiety, in particular, is a well-established pharmacophore, valued for its ability to form key hydrogen bond interactions with biological targets and for its versatile chemical reactivity, which allows for extensive structural modifications.[2][3]
This guide provides a comprehensive overview of the chemical properties of 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine. As a Senior Application Scientist, the following sections synthesize its structural characteristics, a plausible synthetic pathway, reactivity profile, and spectroscopic signatures. This document is intended for researchers and drug development professionals, offering field-proven insights into the handling, characterization, and potential applications of this valuable chemical intermediate.
Chemical Structure and Physicochemical Properties
The structure of 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine incorporates three key features: a pyridine core, a bromine substituent at the 5-position, and a 2-ethylpiperidine group at the 2-position. The bromine atom serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions, while the bulky, aliphatic piperidine ring significantly influences the molecule's lipophilicity and conformational behavior.
Caption: Chemical structure of 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇BrN₂ | (Calculated) |
| Molecular Weight | 269.18 g/mol | (Calculated) |
| Monoisotopic Mass | 268.05751 Da | (Calculated) |
| XlogP3 | 3.5 | (Predicted) |
| Hydrogen Bond Donor Count | 0 | (Calculated) |
| Hydrogen Bond Acceptor Count | 2 | (Calculated) |
| Rotatable Bond Count | 2 | (Calculated) |
Synthesis and Reactivity
The synthesis of 2-substituted pyridines often involves the nucleophilic aromatic substitution (SₙAr) of a leaving group, such as a halogen, at the 2-position of the pyridine ring. The electron-withdrawing nature of the ring nitrogen makes the 2- and 4-positions particularly susceptible to nucleophilic attack.
A robust and scalable synthesis for 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine can be proposed starting from the commercially available 2,5-dibromopyridine and 2-ethylpiperidine. This pathway is advantageous due to the high reactivity of the C2-bromide compared to the C5-bromide, allowing for selective monosubstitution.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via SₙAr
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.
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Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent such as DMF or acetonitrile (5-10 mL per mmol of substrate), add 2-ethylpiperidine (1.1 eq) and a base such as potassium carbonate (2.0 eq).
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Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess its purity (typically >95%).
Reactivity Profile
The reactivity of 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine is dominated by the bromine substituent. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination.[4] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, or amino groups at the 5-position, making it a versatile building block for constructing complex molecular libraries for drug discovery.[5]
Caption: Reactivity in a Suzuki cross-coupling reaction.
Spectroscopic Analysis
Spectroscopic analysis is critical for the unambiguous identification and quality control of the compound. The predicted data below are based on the analysis of similar substituted pyridine and piperidine structures.[6][7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Pyridine-H6 | δ 8.2-8.3 ppm (d) |
| Pyridine-H4 | δ 7.5-7.6 ppm (dd) | |
| Pyridine-H3 | δ 6.5-6.6 ppm (d) | |
| Piperidine-CH (adjacent to N) | δ ~4.5 ppm (m) | |
| Piperidine-CH₂ (ethyl) | δ ~1.7 ppm (q) | |
| Piperidine-CH₃ (ethyl) | δ ~0.9 ppm (t) | |
| ¹³C NMR | Pyridine-C2 | δ ~159 ppm |
| Pyridine-C6 | δ ~148 ppm | |
| Pyridine-C4 | δ ~140 ppm | |
| Pyridine-C3 | δ ~108 ppm | |
| Pyridine-C5 | δ ~106 ppm | |
| Piperidine-C (adjacent to N) | δ ~55 ppm | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 268/270 (approx. 1:1 ratio due to Br isotopes) |
| Major Fragment | Loss of ethyl group (m/z 239/241) |
Causality Behind Predictions:
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¹H NMR: The proton at the C6 position is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative ring nitrogen.[6] The protons on the piperidine ring adjacent to the nitrogen will also be shifted downfield.
-
¹³C NMR: The carbon atom at the C2 position, directly bonded to two nitrogen atoms (one in the ring, one from the piperidine), will be the most deshielded carbon in the structure.[7]
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Mass Spectrometry: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity.[9] Common fragmentation pathways for piperidine-containing compounds involve cleavage at the C-N bond or loss of alkyl substituents.[8]
Applications in Research and Drug Development
The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] These compounds are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][10]
-
Scaffold for Kinase Inhibitors: The 2-aminopyridine core can act as a hinge-binding motif in many protein kinase inhibitors, a critical class of drugs in oncology.
-
CNS-Active Agents: The lipophilic nature of the 2-ethylpiperidine group, combined with the polar pyridine core, provides a balance that can be favorable for crossing the blood-brain barrier. A related compound, 5-Bromo-2-(piperazin-1-yl)pyridine, is used in the development of drugs targeting neurological disorders by interacting with serotonin and dopamine pathways.[5]
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Intermediate for Library Synthesis: As highlighted in the reactivity section, the bromine atom allows this compound to be a versatile starting material for creating diverse libraries of new chemical entities for high-throughput screening.[4] The ability to easily modify the 5-position enables systematic Structure-Activity Relationship (SAR) studies.
Safety and Handling
Based on similar brominated pyridine derivatives, 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[11] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
References
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Castillo, J. C., et al. (2019). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]
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Al-Zoubi, R. M. (2019). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. ChemistrySelect. [Link]
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Oubella, A., et al. (2021). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Molecules. [Link]
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Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry. [Link]
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Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
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Inam, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
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NIST. (n.d.). Piperidine. NIST WebBook. [Link]
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